8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
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Overview
Description
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C13H9F3N4O and a molecular weight of 294.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a triazolo ring, and a pyridazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)phenylboronic Acid: Similar structure but with a boronic acid group instead of a triazolo ring.
3’-Methoxy-4’-(trifluoromethyl)acetophenone: Similar structure but with an acetophenone group instead of a triazolo ring.
Uniqueness
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is unique due to its combination of a trifluoromethyl group, a triazolo ring, and a pyridazine ring. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
8-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-21-10-6-7-17-20-11(18-19-12(10)20)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVHLBHIDYTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NN2C1=NN=C2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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